1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine
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Overview
Description
The compound under discussion belongs to a broader class of chemicals that are often explored for their potential in various biological activities and chemical properties. This analysis aims to elucidate the fundamental aspects of its synthesis, molecular structure, chemical reactions, physical and chemical properties through the lens of current scientific research.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, often starting with specific pyrimidinone or pyridine precursors. Techniques and conditions vary, including the use of catalysts like FeCl3-SiO2, and involve multiple steps to achieve the desired molecular architecture (Yin & Song, 2022).
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical class reveals intricate arrangements and tautomeric forms. Crystallographic studies help in understanding the spatial configuration, including bond lengths and angles, contributing to their reactivity and interaction potentials (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations, to form new heterocyclic systems. Such reactions are pivotal in modifying the chemical structure to explore different biological activities and chemical properties (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and can affect the compound's application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and potential for forming derivatives, are essential for harnessing the compound's utility in synthesis and potential applications. Studies focusing on modifications at specific sites on the molecule reveal insights into its reactivity and interaction with biological targets (Bulychev et al., 1981).
properties
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S2/c1-11-12(2)25-18-16(11)17(20-10-21-18)23-6-4-14(5-7-23)19-8-15-9-24-13(3)22-15/h9-10,14,19H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXUYYGIQNJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)NCC4=CSC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine |
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